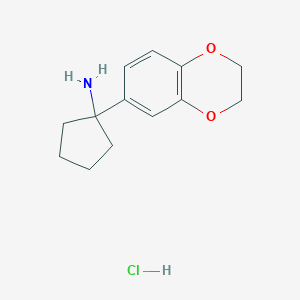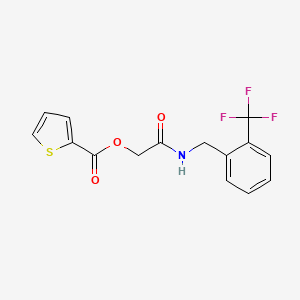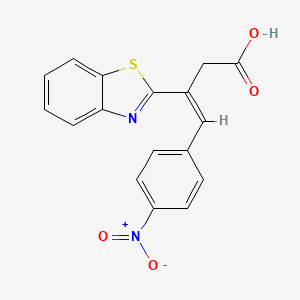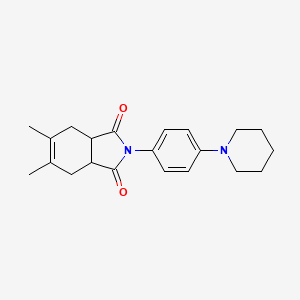
Capmatinib HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capmatinib Hydrochloride, sold under the brand name Tabrecta, is an anticancer medication used primarily for the treatment of metastatic non-small cell lung cancer. This compound targets tumors with mutations that lead to the exon 14 skipping of the MET gene, which codes for the hepatocyte growth factor receptor . Capmatinib Hydrochloride is a kinase inhibitor that blocks the action of an abnormal protein that signals cancer cells to multiply, thereby slowing or stopping the spread of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Capmatinib Hydrochloride is synthesized through a multi-step process involving the formation of various intermediates. The synthesis typically involves the following steps:
- Formation of the quinoline intermediate.
- Coupling of the quinoline intermediate with an imidazole derivative.
- Introduction of the fluorine atom to the benzamide structure.
- Final coupling and purification steps to obtain Capmatinib Hydrochloride .
Industrial Production Methods: The industrial production of Capmatinib Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-performance liquid chromatography (HPLC) for purification.
- Controlled reaction conditions such as temperature, pressure, and pH to maximize yield.
- Use of specific catalysts and reagents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Capmatinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .
Applications De Recherche Scientifique
Capmatinib Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Used to study the role of the MET gene in cell signaling and cancer progression.
Medicine: Used in clinical trials for the treatment of various cancers, including non-small cell lung cancer.
Industry: Used in the development of new anticancer therapies and diagnostic tools
Mécanisme D'action
Capmatinib Hydrochloride exerts its effects by inhibiting the phosphorylation of both wild-type and mutant variants of the c-Met receptor tyrosine kinase. This inhibition prevents the c-Met-mediated phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells . The primary molecular target of Capmatinib Hydrochloride is the hepatocyte growth factor receptor, which plays a crucial role in cell growth, motility, and differentiation .
Comparaison Avec Des Composés Similaires
Crizotinib: Another MET inhibitor used for the treatment of non-small cell lung cancer.
Cabozantinib: A multi-kinase inhibitor that targets MET, VEGFR, and other kinases.
Tepotinib: A selective MET inhibitor used for the treatment of non-small cell lung cancer.
Comparison: Capmatinib Hydrochloride is unique in its high selectivity for the MET receptor and its ability to inhibit both wild-type and mutant variants. Compared to Crizotinib and Cabozantinib, Capmatinib Hydrochloride has shown superior efficacy in preclinical models and clinical trials, particularly in patients with MET exon 14 skipping mutations .
Propriétés
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXRCLAAKZSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)


![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)


![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)

